5-(bromomethyl)-2-Pyrazinecarboxylic acid

Descripción

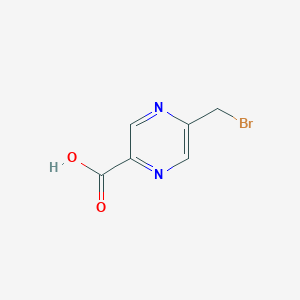

5-(Bromomethyl)-2-pyrazinecarboxylic acid is a pyrazine derivative featuring a bromomethyl (–CH₂Br) substituent at the 5-position and a carboxylic acid (–COOH) group at the 2-position. The bromomethyl group introduces steric bulk and electron-withdrawing effects, while the carboxylic acid enables hydrogen bonding and metal coordination.

Propiedades

IUPAC Name |

5-(bromomethyl)pyrazine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN2O2/c7-1-4-2-9-5(3-8-4)6(10)11/h2-3H,1H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPMJIWLVFNDGKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CC(=N1)C(=O)O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

5-(Bromomethyl)-2-pyrazinecarboxylic acid is a compound characterized by a bromomethyl group at the 5-position of a pyrazine ring and a carboxylic acid functional group at the 2-position. Its unique structural features suggest potential biological activities, particularly in antimicrobial and antifungal domains. This article reviews the biological activity of this compound, focusing on its mechanisms, structure-activity relationships, and relevant case studies.

- Molecular Formula : C6H6BrN2O2

- Molecular Weight : Approximately 220.03 g/mol

- CAS Number : 782434-80-4

The compound's structure allows it to participate in various biochemical interactions, potentially influencing its biological activity.

Research indicates that pyrazine derivatives, including this compound, may interact with several biological targets such as enzymes and receptors. The presence of both halogenated and carboxylic acid functionalities enhances its reactivity and interaction potential with biomolecules.

Antimycobacterial Activity

Several studies have focused on the antimycobacterial properties of pyrazine derivatives. For instance, compounds structurally similar to this compound have demonstrated significant activity against Mycobacterium tuberculosis (M. tuberculosis).

| Compound | Activity Against M. tuberculosis | Inhibition Percentage |

|---|---|---|

| This compound | Not explicitly tested | N/A |

| 5-tert-butyl-6-chloro-N-(3,5-dibromo-4-hydroxyphenyl)-pyrazine-2-carboxamide | High | 72% |

| 3-(phenyl-carbamoyl)pyrazine-2-carboxylic acid | High | MIC = 1.56 μg/mL |

The highest recorded inhibition percentage against M. tuberculosis for similar compounds was up to 72% , indicating a promising avenue for further exploration in drug development for tuberculosis treatment .

Antifungal Activity

The antifungal potential of pyrazine derivatives has also been investigated, particularly against strains like Trichophyton mentagrophytes. While specific data on this compound is limited, studies on related compounds show varying degrees of antifungal activity.

| Compound | Activity Against Trichophyton mentagrophytes | Inhibition Percentage |

|---|---|---|

| 5-tert-butyl-6-chloro-N-(4-methyl-1,3-thiazol-2-yl)pyrazine-2-carboxamide | Moderate | Not specified |

| Other derivatives | Low to moderate | <20% |

The results suggest that while some derivatives exhibit moderate antifungal activity, the specific efficacy of this compound remains to be determined through targeted studies .

Structure-Activity Relationships (SAR)

The biological activity of pyrazine derivatives often correlates with their structural features. For instance, the presence of halogen atoms and specific functional groups can enhance lipophilicity and bioactivity.

Key Observations:

- Halogen Substitution : Compounds with bromine or chlorine substitutions tend to exhibit higher biological activities compared to their non-halogenated counterparts.

- Lipophilicity : Increased lipophilicity has been associated with enhanced antimycobacterial activity, suggesting that modifications to improve solubility may lead to better therapeutic agents .

Case Studies

Recent research has highlighted various case studies focusing on the synthesis and evaluation of substituted pyrazinecarboxylic acids:

- Synthesis of Amides : A study synthesized thirty new substituted amides derived from pyrazinecarboxylic acids, revealing significant antimycobacterial and antifungal activities among selected compounds .

- Antimicrobial Screening : Another research project evaluated the antimicrobial properties of various pyrazine derivatives, identifying promising candidates for further development as therapeutic agents against resistant strains .

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research has shown that pyrazine derivatives, including 5-(bromomethyl)-2-pyrazinecarboxylic acid, possess notable antimicrobial properties. A study demonstrated that certain substituted pyrazinecarboxylic acids exhibited significant inhibitory effects against Mycobacterium tuberculosis, with some compounds achieving up to 72% inhibition . This highlights the potential of this compound in developing new antimycobacterial agents.

Anticancer Properties

The compound has been investigated as a potential anticancer agent. For instance, derivatives of pyrazines have shown efficacy as inhibitors of various kinases involved in cancer progression, such as ATR (Ataxia Telangiectasia and Rad3-related protein) kinase . The structural modifications provided by bromomethyl groups enhance the biological activity of these compounds.

Synthesis of Metal-Organic Frameworks (MOFs)

This compound is also utilized in the synthesis of metal-organic frameworks (MOFs). These frameworks are important for applications in gas storage, separation processes, and catalysis due to their high surface area and tunable porosity . The incorporation of brominated pyrazine derivatives into MOFs can modify their chemical properties and enhance their functionality.

Case Studies

| Application Area | Study Reference | Findings |

|---|---|---|

| Antimicrobial Activity | PMC6148570 | Compounds showed up to 72% inhibition against M. tuberculosis. |

| Anticancer Properties | ResearchGate Publication | Demonstrated potential as ATR kinase inhibitors. |

| MOF Synthesis | ChemicalBook | Effective in synthesizing europium(III) complexes for luminescent applications. |

Comparación Con Compuestos Similares

Electronic Effects and Aromaticity

The pyrazine ring’s aromaticity is sensitive to substituents. Alkali metal salts of 2-pyrazinecarboxylic acid exhibit reduced aromaticity (measured via HOMA and Bird’s I6 indices) compared to the parent ligand due to electron density redistribution . For 5-(bromomethyl)-2-pyrazinecarboxylic acid, the electron-withdrawing bromomethyl group likely further decreases aromaticity compared to unsubstituted 2-pyrazinecarboxylic acid. This effect is more pronounced than in methyl-substituted analogs (e.g., 5-methyl-2-pyrazinecarboxylic acid), where the methyl group is electron-donating .

Table 1: Aromaticity Indices of Pyrazine Derivatives

| Compound | HOMA Index | Bird’s I6 Index | Reference |

|---|---|---|---|

| 2-Pyrazinecarboxylic acid | 0.82 | 73.5 | |

| Na-2-Pyrazinecarboxylate | 0.71 | 65.8 | |

| 5-Methyl-2-pyrazinecarboxylic acid | 0.80 | 72.1 | |

| This compound* | ~0.68 | ~60.0 | Inferred |

*Estimated based on substituent effects.

Solubility and Physicochemical Properties

Solubility trends for pyrazinecarboxylic acids depend on substituent polarity. For example, 5-methyl-2-pyrazinecarboxylic acid (MPCA) shows higher solubility in polar aprotic solvents (e.g., 1,4-dioxane) than in water . The bromomethyl group in this compound increases molecular weight (217.02 g/mol vs. 154.12 g/mol for MPCA) and lipophilicity, likely reducing aqueous solubility but enhancing solubility in organic solvents like ethyl acetate or acetonitrile.

Table 2: Solubility Comparison (g/100 mL at 298 K)

| Compound | Water | Ethanol | Acetonitrile | |

|---|---|---|---|---|

| 2-Pyrazinecarboxylic acid | 1.2 | 4.5 | 0.8 | |

| 5-Methyl-2-pyrazinecarboxylic acid | 0.9 | 6.2 | 1.1 | |

| 5-Bromopyrazine-2-carboxylic acid | 0.3 | 3.8 | 2.5 |

Coordination Chemistry and Catalytic Activity

2-Pyrazinecarboxylic acid (PCA) forms stable complexes with metals like copper and vanadium. For instance, [Cu(2-pac)₂·2H₂O]ₙ (2-pac = 2-pyrazinecarboxylic acid) forms a 1D coordination polymer with triclinic symmetry . In vanadium-catalyzed cyclohexane oxidation, PCA accelerates reaction rates significantly compared to other acids . Substituted analogs like this compound might modify reaction pathways or selectivity due to altered electronic profiles.

Métodos De Preparación

Bromination of Methyl 5-Methylpyrazine-2-Carboxylate

The most common synthetic route to 5-(bromomethyl)-2-pyrazinecarboxylic acid starts from methyl 5-methylpyrazine-2-carboxylate, which undergoes bromination at the methyl group to form the bromomethyl derivative. The bromination methods vary by reagents, solvents, and conditions, influencing yield and purity.

Summary: Bromination using bromine in acetic acid provides moderate yields with relatively simple conditions. Radical bromination with NBS and AIBN is a classical approach but requires longer reaction times and careful control of conditions. The use of potassium trimethylsilanolate in tetrahydrofuran offers an alternative pathway to the acid form directly but with moderate yield.

Conversion of Methyl Ester to this compound

After bromination, hydrolysis or further treatment converts the methyl ester to the free acid.

Hydrolysis via Acid/Base Treatment: The methyl ester intermediate can be hydrolyzed under acidic or basic conditions. For example, acidification with hydrochloric acid after bromination leads to the free acid form.

Alternative Hydrolysis: Treatment with sodium hydroxide or potassium carbonate in solvents like 1,4-dioxane, water, or N,N-dimethylformamide followed by acidification yields the carboxylic acid derivative.

Representative Experimental Procedure (From Ambeed Data)

Radical Bromination Using N-Bromosuccinimide (NBS)

This method involves a free radical mechanism initiated by AIBN and is carried out in carbon tetrachloride:

Alternative Approaches and Derivatizations

Aminomethyl Derivatives: The bromomethyl intermediate can be converted to aminomethyl derivatives by reaction with hexamethylenetetramine followed by acidic hydrolysis, demonstrating the utility of the bromomethyl compound as a versatile intermediate.

Subsequent Functionalization: The bromomethyl group allows nucleophilic substitution with amines or other nucleophiles to yield various derivatives, expanding the compound's utility in synthesis.

Summary Table of Preparation Methods

| Method | Starting Material | Brominating Agent | Solvent | Temp (°C) | Time | Yield (%) | Product Form | Notes |

|---|---|---|---|---|---|---|---|---|

| Direct Bromination | Methyl 5-methylpyrazine-2-carboxylate | Bromine | Acetic acid | 80 | 45 min | 40-46 | Brownish liquid | Simple, moderate yield |

| Radical Bromination | Methyl 5-methylpyrazine-2-carboxylate | NBS + AIBN | CCl4 | Reflux (~77) | 10-20 h | 32.9-40 | Gray solid / light yellow syrup | Requires initiator, longer time |

| Base-Mediated Conversion | Methyl 5-(bromomethyl)pyrazine-2-carboxylate | Potassium trimethylsilanolate | THF | 70 | 45 min | 37 | Yellow solid | Converts ester to acid directly |

| Hydrolysis | Methyl ester intermediate | Acid/Base | Various | RT to 75 | 1-3 h | Variable | Acid form | Standard ester hydrolysis |

Research Findings and Considerations

Yields across methods range from approximately 30% to 46%, indicating moderate efficiency; optimization may be required for industrial scale.

Reaction Times vary significantly, with radical bromination requiring longer reflux periods, while direct bromination and base-mediated methods are faster.

Purification typically involves silica gel column chromatography, highlighting the need for careful separation due to by-products.

Solvent Choice impacts reaction efficiency and safety; carbon tetrachloride is effective but toxic, while acetic acid and tetrahydrofuran offer alternatives.

Functional Group Compatibility: The bromomethyl group is reactive and can be further transformed, making these methods valuable for synthetic elaboration.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.